molecular formula C20H25N5O2 B2896123 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 903207-02-3

2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Cat. No.: B2896123
CAS No.: 903207-02-3
M. Wt: 367.453
InChI Key: IUUSLLLSHAKLDP-UHFFFAOYSA-N
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Description

2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, a piperazine ring, and a methoxyphenyl group, making it a molecule of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-5-methylpyrazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the methoxyphenyl group with a halogenated pyrazolo[1,5-a]pyrimidine.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction where an appropriate amine reacts with a halogenated precursor.

    Final Coupling:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to these targets, while the pyrazolo[1,5-a]pyrimidine core can modulate the biological activity. The piperazine ring provides additional sites for interaction, potentially leading to a multi-targeted approach in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(3-Phenyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol: Lacks the methoxy group, which may affect its binding affinity and biological activity.

    2-(4-(3-(2-Hydroxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical reactivity and pharmacokinetic properties.

Uniqueness

The presence of the methoxy group in 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol distinguishes it from similar compounds, potentially enhancing its biological activity and making it a more potent candidate for therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-15-13-19(24-9-7-23(8-10-24)11-12-26)25-20(22-15)17(14-21-25)16-5-3-4-6-18(16)27-2/h3-6,13-14,26H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUSLLLSHAKLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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